3-(4-Fluoro-3-methoxyphenyl)propan-1-ol

Übersicht

Beschreibung

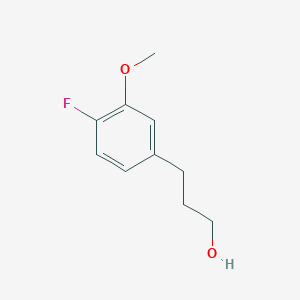

3-(4-Fluoro-3-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2. It is a member of the methoxybenzenes family and features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanol chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(4-Fluoro-3-methoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a Grignard reagent, followed by reduction. The reaction typically proceeds as follows:

Formation of Grignard Reagent: 4-Fluoro-3-methoxybenzaldehyde is reacted with a Grignard reagent, such as phenylmagnesium bromide, in an anhydrous ether solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: H2 gas with a palladium catalyst or LiAlH4 in anhydrous ether.

Substitution: NaOCH3 or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: 3-(4-Fluoro-3-methoxyphenyl)propanal or 3-(4-Fluoro-3-methoxyphenyl)propanone.

Reduction: 3-(4-Fluoro-3-methoxyphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoro-3-methoxyphenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. For example, it may inhibit specific enzymes by forming hydrogen bonds or hydrophobic interactions with the active site, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Methoxyphenyl)propan-1-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.

3-(4-Methoxyphenoxy)-1-propanol: Contains an ether linkage instead of a direct phenyl-propanol connection, affecting its reactivity and applications

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)propan-1-ol is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds .

Biologische Aktivität

3-(4-Fluoro-3-methoxyphenyl)propan-1-ol, also known by its chemical structure and CAS number 55267997, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features a propanol backbone with a fluorinated and methoxy-substituted phenyl group. Its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The methoxy and fluorine substituents can influence the compound's binding affinity to various enzymes, potentially altering their activity.

- Receptor Modulation : The compound may interact with specific receptors, leading to downstream effects in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could have implications in treating inflammatory diseases.

Table 1: Biological Activities of this compound

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Fluoro-2-methoxyphenyl)propan-1-ol | Different methoxy position | Moderate antibacterial activity |

| 4-Fluoro-2-(3-hydroxypropyl)phenol | Hydroxy group instead of methoxy | Stronger anti-inflammatory effects |

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential roles of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various fluorinated phenolic compounds against Staphylococcus aureus. Results indicated that derivatives with similar structures showed significant inhibition, suggesting potential for this compound in antimicrobial applications .

- Inflammatory Response : Research on related compounds demonstrated their ability to modulate inflammatory responses in macrophages. The presence of fluorine and methoxy groups was linked to enhanced anti-inflammatory activity, indicating similar potential for this compound .

Eigenschaften

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVVUQHQTSLLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.